Pefloxacin-d5: A Technical Guide to Synthesis and Characterization
Pefloxacin-d5: A Technical Guide to Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of Pefloxacin-d5, a deuterated analog of the fluoroquinolone antibiotic Pefloxacin. Stable isotope-labeled compounds like Pefloxacin-d5 are essential internal standards for quantitative analysis in pharmacokinetic and metabolic studies, ensuring accuracy and reliability in mass spectrometry-based assays.[1][2] This document details the synthetic pathway, experimental protocols for characterization, and summarizes key analytical data.
Synthesis of Pefloxacin-d5
The synthesis of Pefloxacin-d5 involves a multi-step process starting from 3-chloro-4-fluoroaminobenzene. The overall yield for this process has been reported to be 36.0%.[3]
A key step in the synthesis is the introduction of the deuterated ethyl group using iodoethane-d5. The general synthetic route is outlined below.[3]
Synthetic Pathway
Caption: Synthetic pathway for Pefloxacin-d5.
Experimental Protocol: Synthesis
While a detailed, step-by-step protocol is not publicly available, the synthesis can be described in three main stages based on the literature[3]:
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Cyclization: The process begins with the cyclization of 3-chloro-4-fluoroaminobenzene with diethyl ethoxymethylmalonate (EMME) to form the quinolone ring structure.
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Deuterated Ethylation: The cyclized intermediate is then reacted with iodoethane-d5 to introduce the deuterated ethyl group at the N1 position of the quinolone ring.
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Hydrolysis and Substitution: Finally, the resulting ethylated intermediate undergoes hydrolysis and substitution with methyl piperazine to yield Pefloxacin-d5.[3]
Characterization of Pefloxacin-d5
The characterization of synthesized Pefloxacin-d5 is crucial to confirm its identity, purity, and isotopic enrichment. The primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).[3]
Characterization Workflow
Caption: General workflow for the characterization of Pefloxacin-d5.
Experimental Protocols: Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)
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Electrospray Ionization (ESI-MS): ESI-MS is employed to determine the molecular weight of Pefloxacin-d5 and to assess its isotopic purity. The mass spectrum of Pefloxacin-d5 is expected to show a molecular ion peak ([M+H]⁺) at m/z 339.4, which is 5 units higher than that of unlabeled Pefloxacin (m/z 334.4), confirming the incorporation of five deuterium atoms. The isotopic abundance can be calculated from the relative intensities of the isotopic peaks.
High-Performance Liquid Chromatography (HPLC)
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Reversed-Phase HPLC: This method is used to determine the chemical purity of the synthesized Pefloxacin-d5. While a specific method for Pefloxacin-d5 is not detailed, a typical HPLC method for Pefloxacin can be adapted.
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Column: A C18 reversed-phase column (e.g., Shim-pack CLC-ODS) is commonly used.[4][5]
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Mobile Phase: A mixture of acetonitrile and an acidic aqueous buffer (e.g., 0.025 M phosphoric acid) is a suitable mobile phase.[4][5] A common composition is acetonitrile: 0.025 M phosphoric acid solution (13:87 v/v), with the pH adjusted to 2.9.[4]
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Flow Rate: A flow rate of 1.0 mL/min is typically used.[4][5]
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Detection: UV detection at a wavelength of approximately 275 nm is appropriate for Pefloxacin and its deuterated analog.[4]
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Data Summary
The following tables summarize the available quantitative data for the synthesis and characterization of Pefloxacin-d5.
Table 1: Synthesis and Product Characteristics
| Parameter | Value | Reference |
| Overall Yield | 36.0% | [3] |
| Chemical Purity (by HPLC) | 99.3% | [3] |
| Isotopic Abundance | 99.6 atom% D | [3] |
| Molecular Formula | C₁₇H₁₅D₅FN₃O₃ | [1] |
| Molecular Weight | 338.39 g/mol | [1] |
Table 2: HPLC Method Parameters for Pefloxacin (Adaptable for Pefloxacin-d5)
| Parameter | Condition | Reference |
| Column | Shim-pack CLC-ODS (C18) | [4] |
| Mobile Phase | Acetonitrile: 0.025 M Phosphoric Acid (13:87 v/v), pH 2.9 | [4] |
| Flow Rate | 1.0 mL/min | [4] |
| Detection | UV at 275 nm | [4] |
| Retention Time (Pefloxacin) | ~5.1 min (under similar conditions) | [5] |
Table 3: Mass Spectrometry Data
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Expected [M+H]⁺ (Pefloxacin) | m/z 334.2 |
| Expected [M+H]⁺ (Pefloxacin-d5) | m/z 339.4 |
References
- 1. veeprho.com [veeprho.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. doaj.org [doaj.org]
- 4. applications.emro.who.int [applications.emro.who.int]
- 5. DEVELOPMENT AND VALIDATION OF A STABILITY INDICATING HPLC METHOD FOR ANALYSIS OF PEFLOXACIN IN BULK DRUG AND TABLET DOSAGE FORM | Semantic Scholar [semanticscholar.org]
